Benzydamine-d6 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

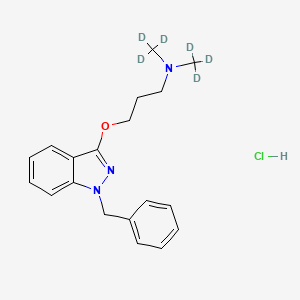

Benzydamine-d6 Hydrochloride is a labeled version of Benzydamine . It is a nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic, analgesic, and antipyretic properties .

Molecular Structure Analysis

The molecular formula of this compound is C19H18D6ClN3O . The molecular weight is 351.90 . The structure of Benzydamine is different from traditional aspirin-like NSAIDs, which facilitates its mechanism of action as an effective locally-acting NSAID with local anesthetic and analgesic properties .Chemical Reactions Analysis

Benzydamine Hydrochloride has been analyzed using high-performance liquid chromatography for its impurities . The method allows the quantitative determination of benzydamine hydrochloride and its impurities .Physical And Chemical Properties Analysis

The molecular weight of this compound is 351.90 . It is a solid substance . The chemical formula is C19H18D6ClN3O .科学的研究の応用

Pharmacological Review and Applications

Benzydamine, a non-steroidal anti-inflammatory drug, has garnered attention for its unique pharmacological properties, primarily for treating inflammatory conditions. A comprehensive review by Cioli, Corradino, and Scorza Barcellona (1985) emphasizes benzydamine's preferential efficacy in primary inflammations over rheumatic diseases, differentiating it from aspirin-like drugs. It showcases its significant action against pain and edema, attributing to its local mechanisms within the inflammatory focus. The review discusses its chemical, pharmacokinetic, and biochemical characteristics, providing a foundation for understanding its distinct therapeutic potential and application areas beyond traditional NSAIDs, especially in topical formulations for enhanced analgesic and anti-inflammatory effects Review of pharmacological data on benzydamine.

Drug Development and Toxicology

Benzydamine's metabolites and their pharmacokinetics and toxicology are crucial in the context of new psychoactive substances (NPS). The review by Nugteren-van Lonkhuyzen et al. (2015) places benzydamine derivatives within the broader category of NPS, discussing their clinical effects, similarities with established drugs like amphetamine and MDMA, and associated health risks. It underscores the importance of understanding the pharmacodynamics and toxicology of these compounds for safer clinical applications and highlights the challenges posed by analytical limitations, mislabeling, and individual variability in drug response. The review also suggests a strategic approach to early legislation and the need for collaborative efforts to identify and mitigate potential health risks associated with NPS, including benzydamine derivatives Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-fluoroamphetamine and benzofurans.

作用機序

Target of Action

Benzydamine-d6 Hydrochloride, also known as Tantum Verde or Difflam, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflammatory cell types and mediators, inhibiting the synthesis and release of pro-inflammatory mediators .

Mode of Action

Unlike traditional aspirin-like NSAIDs, which are acids or metabolised to acids, benzydamine is a weak base . It demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . The anti-inflammatory activity of benzydamine is related to its ability to inhibit the release of pro-inflammatory cytokines (TNFα, IL-1β, and MCP-1), without affecting other anti-inflammatory cytokines (IL-10, IL-1ra) . Furthermore, its antinociceptive action is due to CB1R stimulation .

Biochemical Pathways

This compound can decrease TNF-α, IL-1β and prostaglandin synthesis, also inhibiting leukocyte-endothelial interactions, neutrophil degranulation, vasodilation and vascular permeability . These biochemical pathways are crucial in the inflammatory response, and their modulation by benzydamine leads to its anti-inflammatory and analgesic effects.

Pharmacokinetics

It is most frequently employed as a locally acting analgesic and anti-inflammatory treatment . As a weak base, it has various physicochemical properties that facilitate its mechanism of action . .

Result of Action

The molecular and cellular effects of benzydamine’s action include a decrease in action potential firing frequency, an increase in rheobase, and an increase in afterhyperpolarization (AHP) amplitude . These changes in neuronal excitability are thought to be related to the direct inhibition of Nav 1.8 and 1.9 channels, while the changes in AHP could relate with HCN or Kv7 channels modulation .

Action Environment

The action, efficacy, and stability of benzydamine can be influenced by various environmental factors. For instance, the presence of an inflammatory environment can enhance the potency of benzydamine . .

Safety and Hazards

将来の方向性

Current recognized indications of Benzydamine include relief of symptoms associated with inflammatory conditions of the mouth and oropharynx, symptomatic treatment of gingivitis and stomatitis, oral mucositis induced by chemotherapy and/or radiotherapy, and post-operative sore throat . Future research scenarios include exploring new applications such as oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .

特性

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNIWKQLJSNAEQ-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)

![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)